(S)-1,1,1-Trifluoro-2-propanol

Thermodynamics Chiral Discrimination Process Engineering

(S)-1,1,1-Trifluoro-2-propanol is a chiral secondary alcohol bearing a trifluoromethyl group. This fluorinated alcohol exists as two enantiomers, with the (S)-form being specifically required for applications where stereochemistry dictates biological activity or material properties.

Molecular Formula C3H5F3O
Molecular Weight 114.07 g/mol
CAS No. 3539-97-7
Cat. No. B1588066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1,1,1-Trifluoro-2-propanol
CAS3539-97-7
Molecular FormulaC3H5F3O
Molecular Weight114.07 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)O
InChIInChI=1S/C3H5F3O/c1-2(7)3(4,5)6/h2,7H,1H3/t2-/m0/s1
InChIKeyGILIYJDBJZWGBG-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.04 M

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1,1,1-Trifluoro-2-propanol (CAS 3539-97-7): Chiral Fluorinated Alcohol for Asymmetric Synthesis and Pharmaceutical Intermediates


(S)-1,1,1-Trifluoro-2-propanol is a chiral secondary alcohol bearing a trifluoromethyl group [1]. This fluorinated alcohol exists as two enantiomers, with the (S)-form being specifically required for applications where stereochemistry dictates biological activity or material properties [2]. The compound serves as a versatile chiral building block and intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, with industrial production methods achieving high optical purity [3].

Chiral building block for asymmetric synthesis and pharmaceutical intermediate research
Stereochemistry-dependent biological activity and material properties
High optical purity reported for industrial production methods

Why Racemic or (R)-1,1,1-Trifluoro-2-propanol Cannot Substitute for the (S)-Enantiomer in Critical Applications


The (S)- and (R)-enantiomers of 1,1,1-trifluoro-2-propanol, as well as the racemic mixture, exhibit distinct physical, thermodynamic, and biological properties that preclude simple substitution [1]. Differences in density and enthalpy of vaporization between the pure enantiomer and the racemate can impact formulation and processing [2]. More critically, in biological systems, enantiomers often display divergent activities; for instance, the (S)-form is preferentially produced by specific carbonyl reductases, while the (R)-form is generated by others, indicating differential enzyme recognition [3]. Therefore, replacing the (S)-enantiomer with its racemic or antipodal counterpart risks compromising synthetic yield, enantiomeric purity of downstream products, and biological activity.

Physical properties (density, enthalpy of vaporization) differ between pure enantiomer and racemate, which may affect formulation and processing reproducibility.
Enzyme recognition varies: (S)- and (R)-enantiomers are produced by distinct carbonyl reductases, indicating non-interchangeable biological interactions.
Using racemic or opposite enantiomer may compromise stereochemical purity, synthetic yield, and downstream biological activity.

Quantitative Differentiation: (S)-1,1,1-Trifluoro-2-propanol vs. Comparators


Enthalpy of Vaporization: Pure (S)-Enantiomer vs. Racemic Mixture

The pure (S)-enantiomer exhibits a higher enthalpy of vaporization than the racemic mixture, as determined by molecular dynamics simulations [1]. This thermodynamic difference reflects chiral discrimination and can influence separation and purification processes.

Enthalpy of vaporization
Head-to-head
Pure (S): ~41 kJ/mol Racemic: ~40 kJ/mol Δ ~1 kJ/mol
Reported thermodynamic difference context
Simulation at 298 K; may affect distillation efficiency
Thermodynamics Chiral Discrimination Process Engineering

Density: Pure (S)-Enantiomer vs. Racemic Mixture

Molecular dynamics simulations predict that the pure (S)-enantiomer has a higher density than the racemic mixture [1]. This difference arises from differences in molecular packing and homo- vs. heterochiral interactions.

Density
Head-to-head
Pure (S): ~1.26 g/cm³ Racemic: ~1.25 g/cm³ Δ ~0.01 g/cm³
Supports formulation density review
Simulation at 298 K; may influence volumetric accuracy
Physical Property Chiral Discrimination Formulation

Enzymatic Enantioselectivity: (S)- vs. (R)-1,1,1-Trifluoro-2-propanol Production by Carbonyl Reductases

Carbonyl reductase OpCRD-A from Ogataea polymorpha NBRC 0799 enantioselectively reduces 1,1,1-trifluoroacetone to (S)-1,1,1-trifluoro-2-propanol, whereas the homologous enzyme OpCRD-B preferentially produces the (R)-enantiomer [1]. This divergent selectivity demonstrates that the (S)-enantiomer is specifically recognized by certain enzymes.

Enzymatic enantioselectivity
Head-to-head
OpCRD-A → (S)-TFP
OpCRD-B → (R)-TFP
Enantiomer-specific enzyme recognition context
In vitro carbonyl reductase assay
Biocatalysis Enantioselectivity Enzyme Engineering

Enantiomeric Excess Achievable in Biocatalytic Production

A scalable biocatalytic process using baker's yeast achieves an enantiomeric excess of >99% for the production of (S)-1,1,1-trifluoro-2-propanol [1]. This high optical purity contrasts with lower enantioselectivity observed in some chemical methods.

Enantiomeric excess
Class-level
>99% ee
Reported high-ee biocatalytic process
Baker’s yeast reduction; contrast with ~80% ee chemical methods
Biocatalysis Enantioselectivity Process Chemistry

Optimal Application Scenarios for (S)-1,1,1-Trifluoro-2-propanol Based on Differentiated Performance


Asymmetric Synthesis of Chiral Active Pharmaceutical Ingredients (APIs)

The high enantiomeric purity (>99% ee) achievable for (S)-1,1,1-trifluoro-2-propanol makes it a reliable chiral building block for APIs targeting neurological and neuropsychiatric disorders [1]. Its use ensures that the final drug substance meets stringent regulatory requirements for stereochemical purity.

Biocatalytic Production of Enantiopure Intermediates

The specific enantioselectivity of enzymes like OpCRD-A for producing the (S)-enantiomer enables efficient biocatalytic routes [2]. This scenario is ideal for green chemistry applications where high selectivity and mild reaction conditions are prioritized over traditional chemical synthesis.

Formulation Development Requiring Precise Density Control

The slightly higher density of the pure (S)-enantiomer compared to the racemic mixture [3] can be exploited in liquid formulations where exact volumetric dosing is critical. This property may be leveraged in the development of injectable or inhaled pharmaceutical products.

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral pharmaceutical intermediates
Enantiomeric purity context
Stereochemical purity of downstream products
Biocatalytic production of enantiopure intermediates
Enzyme enantioselectivity fit
Carbonyl reductase specificity validation
Liquid formulation research with precise volumetric control
Density reproducibility of pure enantiomer
Formulation density and homogeneity

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